Magnesium, iodo-3-thienyl-

Description

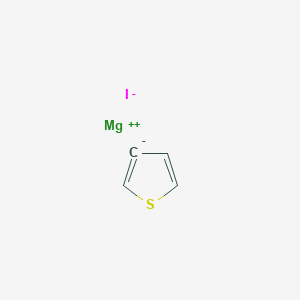

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;3H-thiophen-3-ide;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.HI.Mg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRZWJCJNHVGQW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=[C-]1.[Mg+2].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IMgS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444407 | |

| Record name | Magnesium, iodo-3-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172035-86-8 | |

| Record name | Magnesium, iodo-3-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 172035-86-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Iodo 3 Thienylmagnesium Halides

Direct Oxidative Addition Approaches

Direct oxidative addition involves the reaction of an organohalide with magnesium metal. This process is a fundamental method for the preparation of Grignard reagents, where the magnesium metal formally inserts into the carbon-halogen bond. libretexts.org

Synthesis from 3-Iodothiophene (B1329286) via Active Magnesium

The direct synthesis of 3-thienylmagnesium iodide can be efficiently accomplished through the oxidative addition of a highly reactive form of magnesium, often referred to as Rieke® Magnesium, to 3-iodothiophene. acs.org Standard magnesium turnings can be sluggish in this reaction, but the use of chemically activated magnesium allows the reaction to proceed under milder conditions.

In a typical procedure, 1.5 equivalents of active magnesium are reacted with 3-iodothiophene in a suitable solvent like tetrahydrofuran (B95107) (THF). The reaction generally proceeds to completion within 5 to 7 hours, converting 97-100% of the 3-iodothiophene into the desired Grignard reagent. acs.org A significant advantage of this method is the minimal formation of homocoupling byproducts (3,3'-bithiophene). The resulting 3-thienylmagnesium iodide is a regiostable intermediate that can be readily used in subsequent reactions with various electrophiles to produce 3-substituted thiophenes. acs.org

The versatility of this reagent is demonstrated by its effective coupling with a range of electrophiles. The table below summarizes the outcomes of reacting the in situ generated 3-thienylmagnesium iodide with different electrophilic partners. acs.org

| Electrophile | Product | Yield (%) |

| Benzaldehyde | 3-(Hydroxy(phenyl)methyl)thiophene | 85 |

| Benzoyl chloride | Phenyl(3-thienyl)methanone | 89 |

| Methyl disulfide | 3-(Methylthio)thiophene | 75 |

| 4-Iodotoluene (with Pd catalyst) | 3-(p-Tolyl)thiophene | 82 |

Mechanistic Considerations of Oxidative Addition Processes

The formation of Grignard reagents via oxidative addition is generally believed to proceed through a radical-based mechanism. libretexts.orgacs.org While multiple pathways have been considered, the process is often initiated by a single-electron transfer (SET) from the magnesium metal surface to the organic halide (R-X). rsc.org

This electron transfer results in the formation of a radical anion [R-X]•−, which rapidly fragments to produce an organic radical (R•) and a halide anion (X⁻). The organic radical then reacts with the magnesium surface, which now bears a positive charge (Mg•+), to form the organomagnesium compound (R-MgX).

The key steps in the proposed mechanism are:

Single-Electron Transfer (SET): Mg + R-X → Mg•+ + [R-X]•−

Fragmentation: [R-X]•− → R• + X⁻

Recombination: R• + Mg•+ → R-Mg+

Final Product Formation: R-Mg+ + X⁻ → R-MgX

This SET mechanism helps to explain the reactivity order of the halogens (I > Br > Cl), which corresponds to the ease of reducing the carbon-halogen bond. libretexts.org While this radical pathway is widely accepted for the formation of many Grignard reagents, the specific mechanism can be complex and may be influenced by factors such as the nature of the organic group, the solvent, and the state of the magnesium surface.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful alternative for the synthesis of organomagnesium reagents, particularly for those that are difficult to prepare via direct oxidative addition. This method involves the reaction of an organic halide with a pre-formed organomagnesium reagent, resulting in an equilibrium that favors the formation of the more stable organometallic species. lookchem.com

Bromine-Magnesium Exchange with Alkylmagnesium Halides (e.g., i-PrMgCl·LiCl)

The bromine-magnesium exchange is a highly effective method for preparing aryl and heteroaryl Grignard reagents that may bear sensitive functional groups. organic-chemistry.org The use of isopropylmagnesium chloride (i-PrMgCl) is common for this purpose. While traditional Br-Mg exchange reactions with i-PrMgCl can be slow and require elevated temperatures, the efficiency is dramatically improved with the use of a "turbo-Grignard" reagent, i-PrMgCl·LiCl. organic-chemistry.orgnih.gov

This reagent facilitates the exchange with various organic bromides, including heteroaryl bromides like 3-bromothiophene (B43185) derivatives, at convenient temperatures ranging from -15 °C to room temperature. organic-chemistry.orgnih.gov The reaction typically involves treating the bromo-substrate with a solution of i-PrMgCl·LiCl in THF. The exchange is often rapid and clean, allowing for the preparation of functionalized 3-thienylmagnesium reagents that would not be accessible through other methods. For instance, screening of conditions for the Br/Mg exchange on 2,5-dibromo-3-methylthiophene (B84023) showed that i-PrMgCl·LiCl in THF leads to a selective exchange. nih.govuni-muenchen.de

Influence of Lithium Halides on Exchange Efficiency and Reactivity

The addition of lithium chloride (LiCl) has a profound effect on both the rate and efficiency of halogen-magnesium exchange reactions. organic-chemistry.orgnih.gov LiCl is believed to function by breaking down the polymeric aggregates of Grignard reagents that are typically present in ethereal solvents like THF. lookchem.comorganic-chemistry.org

Grignard reagents in solution exist in a complex equilibrium (the Schlenk equilibrium) involving monomers, dimers, and higher-order aggregates. These aggregates are generally less reactive than the monomeric species. By adding LiCl, a mixed magnesium-lithium complex, RMgCl·LiCl, is formed. This complex is more soluble and exists predominantly in a more reactive, likely monomeric, state. organic-chemistry.org This deaggregation increases the effective concentration of the reactive species, thereby accelerating the rate of the halogen-magnesium exchange. lookchem.com

The enhanced reactivity imparted by LiCl allows the exchange reactions to be performed at lower temperatures, which improves the tolerance for sensitive functional groups on the substrate. lookchem.comorganic-chemistry.org This effect has been crucial in expanding the synthetic utility of the halogen-magnesium exchange for preparing a wide array of polyfunctional organomagnesium compounds. organic-chemistry.org

Regioselective Magnesiation Strategies

Regioselective magnesiation is a direct C-H activation method that involves the deprotonation of an aromatic or heteroaromatic substrate by a strong, non-nucleophilic magnesium amide base. This approach avoids the use of organic halides as precursors. For thiophene (B33073) and its derivatives, this strategy allows for the formation of a C-Mg bond at a specific position, dictated by the acidity of the proton or the influence of directing groups.

A powerful reagent for this transformation is TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). This base is highly effective for the regioselective deprotonation of various heterocycles. nih.govthieme-connect.de For example, starting with 2,5-dichlorothiophene, successive magnesiations at the more acidic 3- and 4-positions can be achieved using TMPMgCl·LiCl. nih.gov The resulting magnesium reagents can then be trapped with electrophiles to yield fully substituted thiophenes. This method provides a pathway to complex thiophene derivatives that are not easily accessible through classical Grignard formation routes. nih.gov The regioselectivity is often high, allowing for precise control over the functionalization pattern of the thiophene ring.

Catalytic Amine-Mediated Metalation (e.g., secondary amines, 2,2,6,6-tetramethylpiperidine)

A powerful method for the deprotonative metalation of thiophenes involves the use of a Grignard reagent in the presence of a catalytic amount of a secondary amine. This approach avoids the need for cryogenic temperatures and highly sensitive organolithium reagents. The in situ generated magnesium amide is a highly hindered, non-nucleophilic base that can selectively deprotonate the thiophene ring.

For instance, the reaction of a 3-substituted thiophene with a Grignard reagent such as ethylmagnesium chloride (EtMgCl) and a catalytic quantity (e.g., 10 mol%) of 2,2,6,6-tetramethylpiperidine (B32323) (TMP-H) leads to selective metalation. researchgate.net The catalytically generated hindered magnesium amide, TMPMgCl, is responsible for the deprotonation. researchgate.net In the case of 3-iodothiophene, the metalation is expected to occur regioselectively at the C2 or C5 position, influenced by the electronic and steric environment of the thiophene ring. The inherent acidity of the α-protons (C2 and C5) of the thiophene ring makes these positions susceptible to deprotonation. The bulky nature of the TMP-magnesium amide base would likely favor deprotonation at the sterically less hindered C5 position.

A similar protocol has been described for the deprotonative metalation of chlorothiophene, employing a catalytic amount of cis-2,6-dimethylpiperidine (B46485) (DMP) and an alkyl Grignard reagent at room temperature to generate the corresponding thienyl Grignard reagent. researchgate.net

Table 1: Representative Conditions for Catalytic Amine-Mediated Magnesiation

| Substrate | Reagents | Catalyst (mol%) | Solvent | Temperature | Product |

| 3-Hexylthiophene | EtMgCl | 2,2,6,6-tetramethylpiperidine (10) | THF | Room Temp. | 3-Hexyl-5-thienylmagnesium chloride |

| Chlorothiophene | Alkyl Grignard | cis-2,6-dimethylpiperidine | THF | Room Temp. | Thienylmagnesium chloride |

This table presents illustrative data based on analogous reactions; specific yields for 3-iodothiophene under these conditions require empirical validation.

Directed Metalation Group (DMG) Effects on Regioselectivity

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org This process involves a directing metalation group (DMG), which is a functional group that coordinates to an organometallic base (typically an organolithium reagent) and directs deprotonation to an adjacent position. organic-chemistry.orgbaranlab.org

In the case of iodo-3-thienylmagnesium halide synthesis via a deprotonation route, the regioselectivity is determined by a combination of factors: the inherent acidity of the thiophene ring protons and the directing effect of any substituents. The protons at the C2 and C5 positions of thiophene are the most acidic. For 3-iodothiophene, this would lead to potential metalation at either the C2 or C5 position.

The iodine atom at the 3-position can act as a weak directing group. Halogens are generally considered moderate to weak DMGs. organic-chemistry.org Their directing effect stems from a combination of inductive electron withdrawal, which increases the acidity of adjacent protons, and a weak coordinating ability with the metalating agent. The directing power of various groups has been studied, and while strong DMGs like amides or carbamates exert dominant control, the influence of a halogen is more subtle and can be overridden by other factors. nih.gov

Therefore, in the metalation of 3-iodothiophene, there is a competition between deprotonation at the C2 position, influenced by the proximity to the sulfur atom and the weak directing effect of the iodine, and deprotonation at the C5 position, which is also alpha to the sulfur but sterically more accessible. The precise regiochemical outcome would likely depend on the specific base, solvent, and reaction temperature employed.

Transmetalation Protocols for Iodo-3-thienylmagnesium Intermediates

Transmetalation, the exchange of a metal between two organometallic species, provides an important indirect route to Grignard reagents that may be difficult to prepare directly.

Conversion from Organolithium Precursors

One of the most common methods for preparing 3-thienyl organometallic reagents is through a metal-halogen exchange reaction between 3-bromothiophene or 3-iodothiophene and an organolithium reagent, such as n-butyllithium, at low temperatures. nih.gov This reaction efficiently generates 3-thienyllithium.

Once the organolithium intermediate is formed, it can be converted to the corresponding Grignard reagent by transmetalation with a magnesium halide, such as magnesium bromide (MgBr₂) or magnesium iodide (MgI₂). This metathesis reaction involves the transfer of the organic group from the more electropositive lithium to the less electropositive magnesium.

The general transformation is as follows: 3-Iodothiophene + n-BuLi → 3-Thienyllithium + n-Butyl iodide 3-Thienyllithium + MgBr₂ → Iodo-3-thienylmagnesium bromide + LiBr

This two-step, one-pot procedure allows for the formation of the Grignard reagent under controlled conditions, which can be particularly advantageous when the direct reaction with magnesium is problematic. researchgate.net

Table 2: Transmetalation from Organolithium Precursor

| Step | Reactants | Solvent | Temperature | Intermediate/Product |

| 1. Lithiation | 3-Iodothiophene, n-Butyllithium | Anhydrous Ether/THF | -78 °C | 3-Thienyllithium |

| 2. Transmetalation | 3-Thienyllithium, MgBr₂ | Anhydrous Ether/THF | -78 °C to Room Temp. | Iodo-3-thienylmagnesium bromide |

This table outlines a general procedure. Specific reaction times and yields can vary.

Routes via Organozinc Species (Rieke Method)

Highly reactive forms of metals, often referred to as "Rieke metals," can facilitate the formation of organometallic reagents from less reactive organic halides. Rieke zinc, a highly activated form of zinc powder, is particularly effective for the oxidative addition to aryl iodides. nih.gov

The synthesis of 3-thienylzinc iodide from 3-iodothiophene using Rieke zinc has been reported. sigmaaldrich.comsigmaaldrich.com This organozinc reagent can serve as a precursor to the corresponding Grignard reagent through a subsequent transmetalation reaction with a magnesium halide.

The process would involve two main steps:

Formation of the Organozinc Reagent: 3-Iodothiophene is reacted with Rieke zinc to form 3-thienylzinc iodide.

Transmetalation to the Grignard Reagent: The 3-thienylzinc iodide is then treated with a magnesium halide. Due to the relative electrochemical potentials of zinc and magnesium, this transmetalation is less straightforward than from lithium and may require specific conditions to drive the equilibrium towards the formation of the organomagnesium species.

While the direct synthesis of organozinc reagents via the Rieke method is well-established, their subsequent conversion to Grignard reagents is a less commonly employed strategy compared to the organolithium route. However, it remains a viable pathway, particularly for substrates where the formation of the organolithium or the direct Grignard reagent is challenging. nih.gov

Fundamental Reactivity and Mechanistic Investigations of 3 Thienylmagnesium Halides

Nucleophilic Character and Electrophilic Quenching

The defining characteristic of 3-thienylmagnesium iodide is the nucleophilicity of the carbon atom bonded to magnesium. masterorganicchemistry.com This polarization makes it a potent reagent for attacking electron-deficient centers, a process referred to as electrophilic quenching. acs.org

The reaction of Grignard reagents with carbonyl compounds is a cornerstone of organic synthesis for forming carbon-carbon bonds and producing alcohols. pressbooks.pub 3-Thienylmagnesium iodide readily participates in these nucleophilic addition reactions. masterorganicchemistry.comacs.org

Aldehydes and Ketones: The reaction mechanism involves the nucleophilic attack of the 3-thienyl carbanion on the electrophilic carbonyl carbon of an aldehyde or ketone. pressbooks.pubmasterorganicchemistry.com This addition breaks the carbon-oxygen π bond, creating a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org A subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. pressbooks.pub The reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols. masterorganicchemistry.compressbooks.pub The magnesium ion of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack. libretexts.org

Esters: The reaction with esters is more complex, typically involving a double addition of the Grignard reagent. masterorganicchemistry.com The initial nucleophilic addition to the ester's carbonyl group forms a tetrahedral intermediate. masterorganicchemistry.com Unlike the reaction with aldehydes or ketones, this intermediate can collapse by expelling the alkoxy (-OR) group, which is a competent leaving group. This elimination step regenerates a carbonyl compound, a ketone. masterorganicchemistry.com This newly formed ketone is highly reactive towards the Grignard reagent and immediately undergoes a second nucleophilic addition. masterorganicchemistry.com After an acidic workup, the final product is a tertiary alcohol where two of the alkyl/aryl groups attached to the carbinol carbon originate from the Grignard reagent. masterorganicchemistry.com It is generally not possible to stop the reaction at the ketone stage when using one equivalent of the Grignard reagent. masterorganicchemistry.com

Table 1: Reaction of 3-Thienylmagnesium Iodide with Carbonyl Compounds

| Electrophile | Intermediate | Final Product (after acidic workup) |

|---|---|---|

| Aldehyde (RCHO) | Tetrahedral Alkoxide | Secondary Alcohol (3-Thienyl-CHR-OH) |

| Ketone (R₂CO) | Tetrahedral Alkoxide | Tertiary Alcohol (3-Thienyl-CR₂-OH) |

| Ester (RCOOR') | Ketone | Tertiary Alcohol (3-Thienyl)₂-CR-OH |

The nucleophilicity of 3-thienylmagnesium iodide extends to a variety of other electrophilic functional groups. acs.org

Acid Chlorides: Similar to esters, acid chlorides react with 3-thienylmagnesium iodide to initially form a ketone. The chloride ion is an excellent leaving group, facilitating the elimination from the tetrahedral intermediate. The resulting ketone can then react with a second equivalent of the Grignard reagent. However, careful control of reaction conditions, such as low temperatures, can sometimes allow for the isolation of the ketone product. acs.org

Disulfides: 3-Thienylmagnesium iodide reacts with disulfides (RSSR) to form 3-thienyl sulfides. This reaction proceeds via a nucleophilic attack of the thienyl carbanion on one of the sulfur atoms, breaking the sulfur-sulfur bond.

Nitriles: The reaction with nitriles provides a valuable route to ketones. chemistrysteps.com The 3-thienyl nucleophile adds across the polarized carbon-nitrogen triple bond to form an imine anion intermediate after the initial nucleophilic attack. libretexts.orglibretexts.org This intermediate is stable to further Grignard addition. Subsequent hydrolysis with aqueous acid converts the imine into a ketone. chemistrysteps.comlibretexts.org

Table 2: Reaction of 3-Thienylmagnesium Iodide with Various Electrophiles

| Electrophile | Product (after workup) | Functional Group Formed |

|---|---|---|

| Acid Chloride (RCOCl) | 3-Thienyl Ketone (3-Thienyl-COR) | Ketone |

| Disulfide (RSSR) | 3-Thienyl Sulfide (3-Thienyl-SR) | Thioether |

| Nitrile (RCN) | 3-Thienyl Ketone (3-Thienyl-COR) | Ketone |

Schlenk Equilibrium Dynamics

Grignard reagents in solution are more complex than the simple monomeric formula RMgX suggests. researchgate.netlibretexts.org They exist in a dynamic equilibrium involving various aggregated and disproportionated species, known as the Schlenk equilibrium. nih.govwikipedia.org

2 RMgX ⇌ MgR₂ + MgX₂

This equilibrium is influenced by factors such as the solvent, concentration, temperature, and the nature of the organic group (R) and the halogen (X). libretexts.orgwikipedia.org

For thiophene-based Grignard reagents, the Schlenk equilibrium includes the formation of various dimeric structures. nih.gov Computational studies have revealed that for thiophene (B33073) Grignards, several bridged dimers can form, acting as key intermediates in the equilibrium. nih.gov These dimers are stabilized by bridging halogens and, notably, by π-interactions involving the thiophene ring. nih.gov Quantum chemical investigations have identified three significant bridged dimers: μ-(X, C), μ-(X, X), and μ-X. nih.gov These dimeric species can be of comparable thermodynamic stability to the monomeric Grignard reagent and its ligand exchange products (R₂Mg and MgX₂). nih.gov The equilibrium in ethereal solvents like tetrahydrofuran (B95107) (THF) tends to favor monomeric species, especially at lower concentrations, where the magnesium center is typically coordinated by solvent molecules. libretexts.orgnih.gov

Functional Group Tolerance in Organomagnesium Chemistry

A significant limitation of Grignard reagents is their high basicity and nucleophilicity, which makes them incompatible with many common functional groups. lumenlearning.com They react readily with acidic protons found in alcohols, water, carboxylic acids, and terminal alkynes. masterorganicchemistry.comlumenlearning.com They also react with electrophilic functional groups such as esters, nitriles, and nitro groups. masterorganicchemistry.comharvard.edu

However, modern methodologies have expanded the scope of functional group tolerance. The development of magnesium-halogen exchange reactions, often performed at low temperatures, allows for the preparation of functionalized Grignard reagents that would be inaccessible through classical methods. harvard.edu By conducting the exchange at temperatures below 0 °C, organomagnesium reagents bearing sensitive groups like esters, nitriles, and even imines can be generated and used in subsequent reactions. harvard.edu The reactivity of Grignard reagents is highly temperature-dependent; at these low temperatures, the rate of reaction with sensitive electrophiles is significantly reduced, allowing the desired magnesium-halogen exchange to occur preferentially. harvard.edu This approach has proven crucial for the synthesis of complex, highly functionalized molecules. harvard.edu

Compatibility with Common Protecting Groups and Heteroatom Functionalities

The reactivity of Grignard reagents, including 3-thienylmagnesium iodide, necessitates careful consideration of the functional groups present in the reacting substrate. Due to their strong basic and nucleophilic character, these organometallics are incompatible with moieties containing acidic protons, such as alcohols, amines, and water. msu.eduquora.com Reaction with these groups results in protonation of the Grignard reagent, quenching its reactivity. Consequently, the use of protecting groups is a critical strategy to temporarily mask incompatible functionalities, allowing the desired carbon-carbon bond formation to proceed. masterorganicchemistry.com

The compatibility of 3-thienylmagnesium halides also depends on the presence of electrophilic heteroatoms. Modern techniques, particularly the magnesium-halogen exchange method for Grignard reagent preparation, have expanded the scope of compatible functional groups. By conducting the exchange at low temperatures (below 0 °C), organomagnesium reagents bearing sensitive functionalities like esters, nitriles (cyano group), and imines can be prepared and utilized, as their reaction with electrophiles is significantly faster than their intramolecular decomposition or side reactions at these temperatures. harvard.edu

A notable strategy for handling highly sensitive groups like azides involves their temporary protection. For instance, an azido (B1232118) group can be protected by reaction with a phosphine (B1218219) reagent such as di-(tert-butyl)(4-(dimethylamino)phenylphosphine (amphos). This forms a phosphazide, which is stable to the conditions of iodine-magnesium exchange. The resulting Grignard reagent can then react with various electrophiles. Subsequent deprotection, often achieved with elemental sulfur, regenerates the azide (B81097) functionality in the final product. nih.gov

Ketones and aldehydes are highly reactive towards Grignard reagents and must be protected if present in the same molecule where the Grignard is being formed or in a substrate where reaction at another site is desired. quora.com A common and effective method is their conversion to acetals (or ketals) by reacting them with an alcohol in the presence of an acid catalyst. Acetals are ether-like functional groups that are inert to the basic and nucleophilic conditions of Grignard reactions. masterorganicchemistry.com After the Grignard reaction is complete, the aldehyde or ketone can be easily regenerated by hydrolysis with aqueous acid. masterorganicchemistry.com

The following table summarizes the compatibility of 3-thienylmagnesium iodide with various functional groups.

| Functional Group | Class | Compatibility with 3-Thienylmagnesium iodide | Notes |

| -OH | Alcohol | Incompatible | Contains acidic proton; will quench the Grignard reagent. msu.edu |

| -NH₂, -NHR | Amine (1°, 2°) | Incompatible | Contains acidic protons; will quench the Grignard reagent. quora.com |

| -C=O (Ketone) | Carbonyl | Incompatible | Highly reactive electrophile. Requires protection (e.g., as an acetal). masterorganicchemistry.com |

| -CHO | Aldehyde | Incompatible | Highly reactive electrophile. Requires protection (e.g., as an acetal). masterorganicchemistry.com |

| -COOR | Ester | Compatible (at low temp.) | Can be tolerated, especially when the Grignard is prepared and reacted at low temperatures. harvard.edu |

| -CN | Nitrile | Compatible (at low temp.) | Can be tolerated under low-temperature conditions. harvard.edu |

| -N₃ | Azide | Requires Protection | Incompatible; can be protected using reagents like amphos. nih.gov |

| -OR | Ether | Compatible | Generally unreactive towards Grignard reagents. masterorganicchemistry.com |

| -NO₂ | Nitro | Compatible (at low temp.) | Can be tolerated under low-temperature conditions. harvard.edu |

Chemo- and Regioselectivity in Presence of Multiple Reactive Sites

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity describes the preference for reaction at one position over another within the same functional group or molecule. The reactions of 3-thienylmagnesium halides can be highly selective, depending on the substrate's structure and the reaction conditions.

In molecules containing multiple electrophilic sites, the inherent reactivity of the functional groups often dictates the outcome. Aldehydes are generally more reactive than ketones, which are in turn more reactive than esters. Therefore, 3-thienylmagnesium iodide will typically react preferentially with an aldehyde in the presence of a ketone.

However, regioselectivity can be finely controlled through catalysis. For example, in reactions with α,β-unsaturated carbonyl compounds, Grignard reagents can undergo either a 1,2-addition across the carbonyl group or a 1,4-conjugate addition to the β-carbon. While standard Grignard reactions often favor 1,2-addition, the use of catalysts can reverse this preference. Iron-catalyzed conjugate addition of Grignard reagents to 2,3-allenoates, for instance, proceeds with high regio- and stereoselectivity to yield β,γ-unsaturated alkenoates. organic-chemistry.org This approach demonstrates that a catalyst can form an intermediate complex—in this case, an iron-magnesium ate complex—that directs the nucleophile to a specific site. organic-chemistry.org

The structure of the substrate itself can also direct regioselectivity. In poly-halogenated aromatic or heteroaromatic systems, the position of Grignard formation via magnesium-halogen exchange can be controlled by the presence of ortho-directing or chelating groups. harvard.edu For substrates with multiple reactive centers, such as N-acylpyrazinium salts, the addition of Grignard reagents can occur with high regioselectivity, leading to the formation of specific substituted dihydropyrazines. beilstein-journals.org The electronic and steric properties of the substituents on the ring guide the incoming nucleophile to the most electrophilic and accessible position.

The table below illustrates examples of chemo- and regioselectivity in reactions involving thienyl Grignard reagents.

| Substrate with Multiple Reactive Sites | Reactive Sites | Reagent/Conditions | Outcome | Selectivity Type |

| 4-Oxo-2-pentenoate | C=O (Ketone), C=C (Alkene) | 3-Thienylmagnesium iodide, Fe(acac)₃ catalyst | Preferential 1,4-conjugate addition to the β-carbon. organic-chemistry.org | Regioselective |

| 2-Methoxy-N-acylpyrazinium salt | Two distinct ring carbons | 3-Thienylmagnesium iodide | Selective addition to the carbon atom opposite the methoxy (B1213986) group. beilstein-journals.org | Regioselective |

| 2,5-Dibromo-3-alkylthiophene | Two C-Br bonds | i-PrMgCl·LiCl (for Mg-Br exchange) | Preferential exchange at the less sterically hindered C5 position. uni-muenchen.de | Regioselective (in Grignard formation) |

| 3-Iodo-5-methoxyphenyl azide | C-I bond, N₃ group | 1. Amphos, 2. i-PrMgCl, 3. Electrophile (e.g., 2-thienyl aldehyde) | Reaction occurs exclusively at the C-I site after protection of the azide. nih.gov | Chemoselective |

Applications in Advanced Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is the cornerstone of modern organic synthesis, and Grignard reagents like iodo-3-thienylmagnesium are key participants. Catalysts based on nickel, palladium, iron, and copper are commonly employed to facilitate the coupling of the thienyl nucleophile with various organic electrophiles.

Kumada Cross-Coupling (Grignard Metathesis Polymerization)

The Kumada coupling, first reported in 1972, is a cross-coupling reaction between a Grignard reagent and an organic halide catalyzed by nickel or palladium. organic-chemistry.org A significant application of this reaction involving thiophene-based Grignard reagents is Grignard Metathesis (GRIM) polymerization. cmu.educore.ac.uk This method is a chain-growth polymerization process used to synthesize regioregular polythiophenes, which are important conductive polymers. cmu.educore.ac.uk In a typical GRIM polymerization, a 2,5-dihalo-3-alkylthiophene is treated with a simple Grignard reagent to form a mono-Grignard species in situ. This intermediate, a substituted thienylmagnesium halide, then undergoes nickel-catalyzed polymerization. cmu.edu An "iodo-3-thienylmagnesium" species would be a key intermediate in this process if an iodo-substituted dihalothiophene were used as the monomer.

The Kumada coupling is a highly effective and economical method for generating carbon-carbon bonds between aromatic rings, making it a choice method for synthesizing unsymmetrical biaryls and heteroaryl compounds. organic-chemistry.orggoogle.com The reaction involves the coupling of a Grignard reagent, such as a thienylmagnesium halide, with an aryl or heteroaryl halide, typically catalyzed by a nickel-phosphine complex. google.com The choice of catalyst and reaction conditions can be tailored to accommodate a wide variety of substrates. organic-chemistry.org Despite the broad utility of this reaction, specific examples and detailed data on the performance of iodo-3-thienylmagnesium as a coupling partner with various aryl and heteroaryl halides are not extensively documented in publicly available scientific literature.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are highly versatile catalysts for cross-coupling reactions and are often used as an alternative to nickel in Kumada-type couplings. rsc.orgnih.gov Palladium catalysis can offer different reactivity and substrate compatibility. These reactions are fundamental for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. rsc.orgorgsyn.org The efficiency of palladium-catalyzed couplings with Grignard reagents can sometimes be improved with the use of additives. For example, the addition of zinc halides has been shown to mediate the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides, leading to excellent yields. organic-chemistry.org Although palladium-catalyzed cross-couplings are a major tool in organic synthesis, specific studies focused on the reactivity and substrate scope of iodo-3-thienylmagnesium are limited.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis is intrinsically linked to the Kumada coupling and represents a cost-effective and powerful tool for carbon-carbon bond formation. organic-chemistry.org Nickel-catalyzed processes are known to be particularly effective for coupling Grignard reagents with a diverse range of electrophiles, including aryl chlorides, bromides, and triflates, as well as vinyl halides. organic-chemistry.orgorganic-chemistry.orgnih.gov The catalytic cycle generally proceeds through oxidative addition, transmetalation, and reductive elimination steps. scispace.com The development of ligands, such as N-heterocyclic carbenes (NHCs), has further expanded the scope and efficiency of these reactions, even for challenging substrates like tertiary alkylmagnesium halides. organic-chemistry.orgnih.gov While the principles of nickel-catalyzed cross-coupling are well-understood, detailed reports and data tables for the specific reactions of iodo-3-thienylmagnesium are not prevalent.

Iron- and Copper-Catalyzed Homocoupling Reactions

In addition to palladium and nickel, less expensive and more earth-abundant metals like iron and copper have been developed as catalysts for cross-coupling reactions. nii.ac.jpnih.govnih.gov The first iron-catalyzed cross-coupling involving Grignard reagents was reported by Kochi in 1971. beilstein-journals.org Iron catalysts can mediate the coupling of Grignard reagents with alkyl and aryl halides. nii.ac.jpnih.gov

Copper salts are also known to effectively catalyze the oxidative homocoupling of Grignard reagents. nih.gov In these reactions, two equivalents of the Grignard reagent couple to form a symmetrical product, such as a biaryl. This process typically requires an oxidant. nih.gov While iron and copper catalysis offer sustainable alternatives for C-C bond formation, specific investigations into the homocoupling of iodo-3-thienylmagnesium using these catalysts are not widely reported.

Due to the limited availability of specific experimental data for the compound "Magnesium, iodo-3-thienyl-" in the referenced search results, data tables detailing reaction conditions, yields, and substrate scope could not be generated.

Strategic Application in Biaryl and Heterobiaryl Synthesis

The synthesis of biaryl and heterobiaryl structures is fundamental in medicinal chemistry and materials science. Iodo-3-thienylmagnesium reagents are instrumental in transition-metal-catalyzed cross-coupling reactions to create these motifs. While specific examples directly employing iodo-3-thienylmagnesium are not extensively detailed in the provided context, the general reactivity of Grignard reagents in such syntheses is well-established. For instance, methodologies using mild Grignard reagents have been developed for the synthesis of various bipyridine linkages, offering a robust alternative to traditional transition-metal-catalyzed systems. nih.gov These reactions often exhibit wide functional group tolerance, highlighting the versatility of Grignard reagents in constructing complex heteroaromatic systems. nih.gov The formation of a Grignard reagent from an iodo-heteroaromatic compound, followed by a coupling reaction, is a common strategy for creating heteroaryl-heteroaryl bonds. nih.gov

Polymerization Reactions for Conjugated Materials

Iodo-3-thienylmagnesium and related thiophene-based Grignard reagents are pivotal in the synthesis of conjugated polymers, particularly polythiophenes, which are valued for their electronic and optoelectronic properties.

Catalyst-Transfer Polymerization (CTP) for Poly(3-substituted thiophenes)

Catalyst-transfer polymerization (CTP), particularly the Kumada catalyst-transfer polycondensation (KCTP), is a powerful method for synthesizing well-defined conjugated polymers. This chain-growth mechanism allows for the controlled synthesis of poly(3-substituted thiophenes). The process often involves the formation of a Grignard reagent from a dihalothiophene monomer, which then undergoes polymerization catalyzed by a nickel complex. nih.govrsc.org

The properties of poly(3-alkylthiophenes) (P3ATs) are highly dependent on their regioregularity, which refers to the specific orientation of the alkyl side chains along the polymer backbone. cmu.edu Head-to-tail (HT) linkages lead to a more planar conformation, enhancing conjugation and conductivity, while head-to-head (HH) or tail-to-tail (TT) couplings introduce steric hindrance and disrupt conjugation. cmu.eduunito.it

The Grignard metathesis (GRIM) method is a prominent technique for producing highly regioregular P3ATs. researchgate.net This method involves the reaction of a 2,5-dihalo-3-alkylthiophene with a Grignard reagent, such as an alkylmagnesium bromide, to form a magnesium-halogen exchange intermediate. This intermediate then polymerizes in the presence of a nickel catalyst, like Ni(dppp)Cl₂, to yield P3ATs with a high percentage of HT couplings. cmu.eduresearchgate.net The first synthesis of regioregular head-to-tail coupled P3ATs was reported by McCullough and Lowe, which involved the selective metalation of 2-bromo-3-substituted thiophene (B33073) to form a Grignard reagent, followed by nickel-catalyzed coupling. nih.gov

Table 1: Comparison of Synthetic Methods for Regioregular Poly(3-alkylthiophenes)

| Method | Starting Material | Key Reagent(s) | Typical Regioregularity |

| McCullough Method | 2-bromo-3-alkylthiophene | LDA, MgBr₂·Et₂O, Ni(dppp)Cl₂ | 98-100% HT cmu.edu |

| Rieke Method | 2,5-dibromo-3-alkylthiophene | Rieke Zinc (Zn*), Ni catalyst | ~90% HT nih.gov |

| GRIM Method | 2,5-dibromo-3-alkylthiophene | Alkyl Grignard reagent, Ni(dppp)Cl₂ | High % HT cmu.eduresearchgate.net |

This table is interactive. You can sort and filter the data.

A key advantage of catalyst-transfer polymerization is the ability to control the molecular weight and polydispersity (Đ) of the resulting polymers, which is crucial for tailoring their physical and electronic properties. nih.govrsc.org In a living-type polymerization, the molecular weight can be controlled by the monomer-to-initiator ratio, and a narrow polydispersity index (close to 1) is often achievable. nih.govrsc.org However, studies have shown that the polymerization kinetics can be complex and may deviate from a controlled chain-growth behavior under certain conditions. For instance, the polymerization of a glycolated thiophene monomer via KCTP showed uncontrolled polymerization behavior, indicating that the nature of the monomer and reaction conditions significantly influence the degree of control. rsc.orgresearchgate.net The ability to precisely control molecular weight distribution allows for the fine-tuning of material properties for specific applications. nih.govnih.govresearchgate.net

Table 2: Factors Influencing Molecular Weight and Polydispersity in Thiophene Polymerization

| Factor | Influence on Molecular Weight | Influence on Polydispersity |

| Monomer:Initiator Ratio | Directly proportional in living polymerizations | Lower ratios can lead to narrower distributions |

| Catalyst Type and Concentration | Affects initiation and propagation rates | Can influence chain termination and transfer reactions |

| Monomer Structure | Side chain functionality can affect reactivity and solubility | Steric hindrance can impact polymerization control |

| Reaction Temperature and Time | Can influence polymerization rate and side reactions | Longer times can lead to broader distributions |

This table is interactive. You can sort and filter the data.

The mechanism of chain growth in polymerization can be either unidirectional or bidirectional. chemrxiv.orgnih.gov In a typical chain-growth polymerization, the polymer chain grows from an active site at one end. rsc.org However, bidirectional growth, where the chain propagates from both ends of an initiator, is also possible. This can be achieved using difunctional initiators. chemrxiv.orgnih.gov The specific mechanism in catalyst-transfer polymerization of thiophenes is generally considered to be a chain-growth process, where the catalyst "walks" along the growing polymer chain. While the provided information does not explicitly detail unidirectional versus bidirectional mechanisms in the context of iodo-3-thienylmagnesium, the principles of controlled polymerization allow for such mechanistic considerations in designing polymer architectures.

Synthesis of Chiral Polythiophenes

The introduction of chirality into polythiophenes can lead to materials with unique optical and electronic properties, with potential applications in chiral sensors and catalysts. nih.gov The synthesis of chiral polythiophenes can be achieved by polymerizing thiophene monomers that bear a chiral substituent at the 3-position. nih.gov The McCullough method, which involves the formation of a Grignard reagent from a 2-bromo-3-(chiral substituent)thiophene, has been successfully employed to synthesize chiral, regioregular polythiophenes. nih.gov For example, 3-[(S)-(+)-2-methylbutyl]thiophene can be halogenated and then polymerized to yield a chiral polythiophene. nih.gov

Complex Molecule and Ligand Synthesis

The reactivity of iodo-3-thienylmagnesium with a wide array of electrophiles makes it an invaluable tool for the synthesis of diverse, functionalized thiophene derivatives. organic-chemistry.org The introduction of various functional groups onto the thiophene ring is crucial for modifying the steric and electronic properties of the resulting molecules, which is essential for applications ranging from medicinal chemistry to materials science.

The Grignard reagent readily participates in reactions with electrophiles such as aldehydes, ketones, esters, nitriles, and carbon dioxide. These reactions introduce functional groups at the 3-position of the thiophene ring with high regioselectivity. For example, reaction with an aldehyde yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. Carboxylation with CO₂ leads to the formation of thiophene-3-carboxylic acid. uni-muenchen.de

Table 2: Synthesis of Functionalized Thiophenes using Iodo-3-thienylmagnesium

| Electrophile | Reagent | Product | Functional Group Introduced |

|---|---|---|---|

| Formaldehyde (HCHO) | Iodo-3-thienylmagnesium | (3-Thienyl)methanol | Hydroxymethyl |

| Acetone ((CH₃)₂CO) | Iodo-3-thienylmagnesium | 2-(Thiophen-3-yl)propan-2-ol | 2-Hydroxypropyl |

| Benzonitrile (C₆H₅CN) | Iodo-3-thienylmagnesium | Phenyl(thiophen-3-yl)methanone | Benzoyl |

| Carbon Dioxide (CO₂) | Iodo-3-thienylmagnesium | Thiophene-3-carboxylic acid | Carboxyl |

Thienylboronic acids and their corresponding esters are versatile intermediates, most notably in Suzuki-Miyaura cross-coupling reactions, which are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov Iodo-3-thienylmagnesium is a key starting material for the efficient synthesis of 3-thienylboronic acid and its esters.

The synthesis involves the reaction of the Grignard reagent with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the boronic acid. Alternatively, reacting the Grignard reagent with a boronic ester, like pinacolborane (HBpin) or isopropyl pinacol (B44631) borate, directly yields the corresponding 3-thienylboronate ester. researchgate.netescholarship.orggoogle.com This method is often preferred as boronic esters can be more stable and easier to purify than boronic acids.

The use of iodo-3-thienylmagnesium provides a regiochemically defined route to the 3-substituted boronic acid or ester, which is crucial for the synthesis of well-defined, complex molecules. These intermediates are then used in palladium-catalyzed couplings with a variety of aryl or vinyl halides to construct more elaborate molecular frameworks.

Reaction Scheme: Synthesis of 3-Thienylboronic Pinacol Ester

Grignard Formation: 3-Iodothiophene (B1329286) + Mg → Iodo-3-thienylmagnesium

Borylation: Iodo-3-thienylmagnesium + Isopropyl pinacol borate → 2-(Thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This two-step process is highly efficient and allows for the large-scale production of this important synthetic intermediate.

The unique structural and electronic properties of the thiophene ring make it an attractive component for incorporation into macrocyclic structures, including porphyrinoids and other large ring systems. Iodo-3-thienylmagnesium plays a crucial role as a nucleophilic building block in the construction of these complex architectures.

In the synthesis of thiophene-containing macrocycles, oligothiophene chains, often prepared using methodologies involving 3-thienyl Grignard reagents, can be subjected to ring-closing reactions. For example, a dithiol-functionalized oligothiophene can undergo intramolecular cyclization to form a tetrathia-oligothiophene macrocycle. researchgate.net

For the synthesis of thiophene-containing porphyrinoids, a common strategy is the Lindsey synthesis, which involves the acid-catalyzed condensation of a pyrrole (B145914) and an aldehyde, followed by oxidation. nih.gov To incorporate a 3-thienyl group at a meso-position of the porphyrin ring, 3-thiophenecarboxaldehyde (B150965) is used as the aldehyde component. Iodo-3-thienylmagnesium is a precursor to this aldehyde, which can be synthesized via the Grignard reagent's reaction with a suitable formylating agent like N,N-dimethylformamide (DMF).

Alternatively, the 3-thienyl Grignard reagent can be used in a more direct approach by reacting it with a dipyrromethane diformyl derivative or other suitable porphyrin precursors. This allows for the stepwise construction of the macrocycle with precise placement of the thienyl substituents. The resulting thienyl-substituted porphyrins exhibit modified electronic absorption spectra and electrochemical properties compared to their phenyl-substituted counterparts, making them of interest for applications in photodynamic therapy, catalysis, and as sensitizers in solar cells. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Iodo-3-thienylmagnesium |

| 2,5-Dibromothiophene |

| Poly(3-thienyl) |

| Nickel-phosphine complex |

| Thiophene-flanked benzothiadiazole |

| 3-Bromothiophene (B43185) |

| Ni(dppp)Cl₂ |

| 3,3'-Bithiophene |

| 2,5-Diiodothiophene |

| Pd(PPh₃)₄ |

| Ni(dppe)Cl₂ |

| Formaldehyde |

| (3-Thienyl)methanol |

| Acetone |

| 2-(Thiophen-3-yl)propan-2-ol |

| Benzonitrile |

| Phenyl(thiophen-3-yl)methanone |

| Carbon Dioxide |

| Thiophene-3-carboxylic acid |

| Iodine |

| 3-Iodothiophene |

| Thienylboronic acid |

| Trimethyl borate |

| Triisopropyl borate |

| Pinacolborane |

| Isopropyl pinacol borate |

| 3-Thienylboronate ester |

| 2-(Thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Tetrathia-oligothiophene macrocycle |

| 3-Thiophenecarboxaldehyde |

Computational and Theoretical Studies on Iodo 3 Thienylmagnesium Systems

Quantum Chemical Investigations of Grignard Reagent Structures

The structure of a Grignard reagent in solution is far more complex than the simple "RMgX" formula suggests. It exists as a dynamic equilibrium of various species, including monomers, dimers, and higher aggregates, a concept first described by Wilhelm Schlenk. The position of this "Schlenk equilibrium" is highly dependent on factors such as the nature of the organic group, the halogen, the solvent, and the concentration.

2 RMgX ⇌ MgR₂ + MgX₂

Quantum chemical calculations have been instrumental in dissecting the energetics and geometries of the species involved in this equilibrium for various Grignard reagents, including those derived from thiophene (B33073).

Theoretical studies, primarily using Density Functional Theory (DFT), have explored the structures of monomeric and dimeric forms of thienylmagnesium halides. In the gas phase, the monomeric iodo-3-thienylmagnesium is predicted to adopt a structure where the magnesium atom is coordinated to the iodine and the 3-thienyl group.

In solution, the solvent plays a crucial coordinating role. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether coordinate to the magnesium center, typically resulting in a tetrahedral geometry for the monomeric species, i.e., (3-Th)MgI(solvent)₂.

Dimeric species are also significant, especially at higher concentrations. Computational studies on analogous thiophene Grignard reagents (e.g., with chloride) have identified several possible dimeric structures. nih.gov These dimers are typically bridged by the halogen atoms. For iodo-3-thienylmagnesium, the most plausible dimeric structures would involve iodine bridges:

Symmetric Dimer: Two iodine atoms bridge the two magnesium centers, with the thienyl groups in a trans configuration to minimize steric hindrance.

Asymmetric Dimer: A mixed-bridge structure could also exist, though it is generally found to be less stable.

Quantum chemical reaction discovery tools have been employed to study the Schlenk equilibrium for thiophene Grignard reagents, revealing that all Schlenk reactions proceed through dimeric intermediates. nih.gov The stability of these dimers is influenced by π-interactions involving the thiophene ring, a feature that distinguishes them from simpler alkyl Grignards. nih.gov

The choice of solvent has a profound impact on the position of the Schlenk equilibrium and the degree of aggregation of Grignard reagents. nih.govwikipedia.org Computational studies have consistently shown that tetrahydrofuran (THF) is a more effective coordinating solvent than diethyl ether. nih.gov This difference in solvating power significantly influences the species present in solution.

In Diethyl Ether (Et₂O): The equilibrium for many Grignard reagents in diethyl ether tends to favor the mixed species, RMgX. nih.gov The degree of aggregation is also generally higher in diethyl ether compared to THF, meaning dimeric and oligomeric forms are more prevalent. acs.org

In Tetrahydrofuran (THF): Due to its stronger coordination to the magnesium center, THF tends to shift the Schlenk equilibrium towards the right, favoring the formation of the diorganomagnesium (MgR₂) and magnesium dihalide (MgX₂) species. nih.govacs.org The stronger solvation also leads to a predominance of monomeric species, particularly at lower concentrations. acs.org

Computational models predict that the stabilization energy gained from the coordination of solvent molecules decreases in the order MgX₂ > RMgX > MgR₂. acs.org Furthermore, THF provides greater stabilization to these magnesium compounds compared to diethyl ether. acs.org Ab initio molecular dynamics simulations on similar systems have highlighted that the solvent is a direct and key player in driving the Schlenk mechanism, with the dynamics of solvent coordination being essential for the ligand exchange process. acs.org

| Solvent | Predominant Species | Degree of Aggregation | Relative Stability of Solvated Species |

|---|---|---|---|

| Diethyl Ether (Et₂O) | RMgX | Higher (Dimers/Oligomers) | Moderate Stabilization |

| Tetrahydrofuran (THF) | MgR₂ + MgX₂ | Lower (Primarily Monomers) | Strong Stabilization |

Mechanistic Insights from Computational Modeling

Computational modeling provides a powerful lens through which to view the reaction mechanisms of Grignard reagents, offering insights into reaction pathways, transition states, and the roles of various species in solution.

Iodo-3-thienylmagnesium is a key monomer in the synthesis of poly(3-alkylthiophene)s (P3ATs), a class of conducting polymers, often via Kumada catalyst-transfer polycondensation (KCTP). Computational studies on the mechanism of polymerization of related 3-alkylthiophenes have shed light on the elementary steps of this process. researchgate.net

The catalytic cycle is generally understood to involve:

Oxidative Addition: The Ni(0) catalyst adds to the C-Br bond of a monomer unit (in studies using brominated thiophenes).

Transmetalation: The Grignard reagent, (3-Th)MgI, transfers the thienyl group to the nickel center, regenerating the C-Mg bond on the growing polymer chain.

Reductive Elimination: The two organic groups on the nickel center couple, extending the polymer chain and regenerating the Ni(0) catalyst.

Computational investigations of the polymerization of 2,5-dibromo-3-butylthiophene via the Grignard metathesis (GRIM) method have explored the energy profiles of different coupling modes. researchgate.net These studies help to explain the high regioselectivity (Head-to-Tail coupling) observed in these polymerizations by comparing the activation barriers for the various possible reaction pathways. researchgate.net

The calculation of transition state structures and the corresponding energy barriers is a cornerstone of mechanistic computational chemistry. For Grignard reactions, these calculations can reveal the most favorable reaction pathways.

In the context of polymerization, DFT calculations are used to map the potential energy surface for the key transmetalation and reductive elimination steps. The geometry of the transition states can explain steric and electronic effects that govern the reaction rate and selectivity. For instance, in the Kumada coupling, the transition state for the reductive elimination step is critical in determining the efficiency of the C-C bond formation.

While specific transition state analyses for iodo-3-thienylmagnesium are not widely available, studies on analogous systems, such as the reaction of methylmagnesium chloride with carbonyls, have shown that dimeric Grignard reagents can be more reactive than their monomeric counterparts. nih.gov The transition state in these cases often involves a cyclic arrangement where both magnesium centers participate in activating the substrate. nih.gov

Electronic Structure Analysis

The electronic structure of iodo-3-thienylmagnesium dictates its reactivity. The significant difference in electronegativity between carbon and magnesium results in a highly polar C-Mg bond, with substantial negative charge localized on the carbon atom of the thienyl ring. This carbanionic character is the source of the Grignard reagent's strong nucleophilicity.

Computational methods such as Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution within the molecule. For iodo-3-thienylmagnesium, these calculations would confirm a high degree of ionic character in the C-Mg bond and a more covalent character in the Mg-I bond.

The Highest Occupied Molecular Orbital (HOMO) is typically localized on the C-Mg bond, reflecting its role as the primary site for nucleophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is often associated with the magnesium atom, indicating its Lewis acidic character and its ability to coordinate with solvent molecules or substrates. Understanding the energies and spatial distribution of these frontier orbitals is key to rationalizing the reactivity of iodo-3-thienylmagnesium in various chemical transformations. DFT studies on substituted polythiophenes have shown how the HOMO-LUMO energy gap is related to the π-conjugation in the polymer backbone, which in turn determines the material's electronic and optical properties. scispace.com

Frontier Molecular Orbital Theory Applied to Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energy and spatial distribution of these frontier orbitals are key determinants of a reaction's feasibility and regioselectivity.

In the context of Grignard reagents like iodo-3-thienylmagnesium, the HOMO is of particular importance. This orbital is typically localized on the carbon atom bonded to magnesium, reflecting the nucleophilic character of the reagent. The energy of the HOMO is indicative of the compound's ability to donate electrons; a higher HOMO energy corresponds to greater nucleophilicity and reactivity.

Computational studies on similar aryl Grignard reagents reveal that the HOMO is predominantly a p-type orbital centered on the carbanionic carbon of the C-Mg bond. The energy of this orbital is influenced by the nature of the organic moiety and the solvent. For iodo-3-thienylmagnesium, the electron-rich thiophene ring is expected to influence the energy of the HOMO. The presence of the sulfur heteroatom and the delocalized π-system of the thiophene ring would likely lead to a HOMO that is somewhat delocalized over the ring, though with a significant coefficient remaining on the carbon atom bonded to the magnesium.

The reactivity of iodo-3-thienylmagnesium with various electrophiles can be rationalized using FMO theory. For instance, in a reaction with a carbonyl compound, the HOMO of the Grignard reagent would interact with the LUMO of the carbonyl group, which is typically a π* orbital localized on the C=O bond. The energy gap between the HOMO of the Grignard reagent and the LUMO of the electrophile is a critical factor; a smaller energy gap facilitates a more favorable interaction and a faster reaction rate.

While precise energy values for iodo-3-thienylmagnesium are not available, a hypothetical representation based on typical computational data for related compounds can be illustrative:

| Molecular Orbital | Hypothetical Energy (eV) | Primary Character and Localization |

| LUMO | > 0 | π* orbitals of the thiophene ring |

| HOMO | -1.5 to -2.5 | p-orbital on the C-Mg carbon, with some delocalization onto the thiophene ring |

| HOMO-1 | < -3.0 | π orbitals of the thiophene ring |

Note: The energy values presented are hypothetical and intended for illustrative purposes to demonstrate the relative orbital energies based on general principles of FMO theory as applied to Grignard reagents.

Delocalization and Electronic Distribution in Organomagnesium Bonds

The carbon-magnesium bond in Grignard reagents is highly polar, with a significant degree of ionic character. This is due to the large difference in electronegativity between carbon (approx. 2.55) and magnesium (approx. 1.31). Computational analyses, such as Natural Bond Orbital (NBO) analysis, on various Grignard reagents consistently show a high degree of charge separation, with the carbon atom bearing a substantial negative charge and the magnesium atom a corresponding positive charge.

In the case of iodo-3-thienylmagnesium, the electronic distribution in the C-Mg bond is further influenced by the electronic properties of the 3-thienyl group. The thiophene ring is an aromatic system, and as such, there is potential for delocalization of the negative charge from the carbanionic carbon into the π-system of the ring.

Computational studies on aryl Grignard reagents have shown that while the primary localization of the negative charge is on the carbon atom directly bonded to magnesium, there is a degree of delocalization into the aromatic ring. This delocalization can stabilize the carbanionic center, which in turn can modulate the reactivity of the Grignard reagent. For iodo-3-thienylmagnesium, it is expected that the negative charge on the C-3 carbon would be partially delocalized over the thiophene ring. The extent of this delocalization would be influenced by the position of the magnesium substituent and the presence of the iodine atom, though the latter's effect is likely to be more steric than electronic in this context.

The nature of the C-Mg bond is best described as a polar covalent bond with significant ionic character. This is supported by calculated bond lengths and charge distributions from Density Functional Theory (DFT) studies on analogous systems. The C-Mg bond length in aryl Grignard reagents is typically in the range of 2.1 to 2.2 Å.

A hypothetical data table summarizing the key electronic and bonding parameters for iodo-3-thienylmagnesium, inferred from computational studies on related heteroaromatic Grignard reagents, is presented below:

| Parameter | Hypothetical Value | Interpretation |

| Natural Charge on Carbon (C3) | -0.6 to -0.8 e | Indicates a highly nucleophilic carbon center. |

| Natural Charge on Magnesium (Mg) | +1.0 to +1.2 e | Reflects the electropositive nature of magnesium. |

| C-Mg Bond Length | ~2.15 Å | Typical for a polar covalent organomagnesium bond. |

| Wiberg Bond Index (C-Mg) | ~0.4 - 0.6 | Suggests a bond order less than one, consistent with a polar, partially ionic interaction. |

Note: The values in this table are hypothetical and are based on extrapolations from computational data for similar Grignard reagents. They serve to illustrate the expected electronic properties of the C-Mg bond in iodo-3-thienylmagnesium.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While traditional nickel and palladium catalysts are effective for many cross-coupling reactions involving iodo-3-thienylmagnesium, the development of next-generation catalytic systems is a major frontier. The goals are to improve reaction rates, expand substrate scope, increase functional group tolerance, and enhance stereoselectivity.

One promising avenue is the exploration of earth-abundant, inexpensive, and less toxic metal catalysts, such as iron. Iron-catalyzed cross-coupling reactions have emerged as a viable alternative to those using precious metals. For instance, tris(acetylacetonato)iron(III) (Fe(acac)₃) has been shown to effectively catalyze the coupling of Grignard reagents with organic halides. wikipedia.org Future work will likely focus on optimizing iron-based catalysts specifically for heteroaromatic Grignard reagents like iodo-3-thienylmagnesium, potentially leading to more cost-effective and sustainable synthetic routes. Research in this area is investigating various iron salts and ligand combinations to improve efficiency and prevent homocoupling, a common side reaction. nih.govillinois.edu

Another significant area of development is the design and application of advanced ligands, such as N-heterocyclic carbenes (NHCs). NHCs are powerful σ-donating ligands that can form highly stable and active complexes with a variety of transition metals. nih.gov These ligands offer fine-tunable steric and electronic properties, which can be leveraged to enhance the performance of catalysts in cross-coupling reactions. For example, bulky NHC ligands have been shown to promote the catalytic activity of nickel(I) complexes in Grignard cross-coupling. rsc.org The systematic investigation of different NHC architectures for reactions involving iodo-3-thienylmagnesium could lead to catalysts with superior performance, particularly for challenging transformations.

The following table summarizes some emerging catalytic systems and their potential applications with iodo-3-thienylmagnesium:

| Catalyst System | Potential Advantages | Representative Research Area |

| Iron-based Catalysts (e.g., Fe(acac)₃) | Low cost, low toxicity, environmentally benign. | Cross-coupling of iodo-3-thienylmagnesium with aryl and alkyl halides. |

| N-Heterocyclic Carbene (NHC) Ligands | Strong σ-donation, high stability, tunable steric and electronic properties. | Enhancing the activity and selectivity of Ni and Pd catalysts in Kumada-type couplings. |

| Photocatalysis | Mild reaction conditions, unique reactivity pathways. | Light-mediated C-C bond formation using iodo-3-thienylmagnesium and suitable photocatalysts. |

Exploration of Alternative Reaction Environments (e.g., continuous flow synthesis)

The translation of chemical reactions from traditional batch processes to continuous flow systems offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netbjpmg.com For the synthesis and subsequent reactions of Grignard reagents like iodo-3-thienylmagnesium, which are often highly exothermic and sensitive to air and moisture, flow chemistry presents a particularly attractive alternative. niper.gov.invapourtec.com

In a continuous flow setup, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. aiche.org This level of control can lead to higher yields, improved selectivity, and a reduction in the formation of byproducts. bjpmg.com Furthermore, the small reactor volumes inherent to flow systems minimize the risks associated with handling pyrophoric and energetic reagents. bjpmg.com

Recent advancements in flow reactor design, including packed-bed reactors with activated magnesium and microfluidic devices, have made the in-situ generation and immediate consumption of Grignard reagents feasible. niper.gov.invapourtec.com This "on-demand" synthesis avoids the need to store large quantities of the unstable Grignard reagent, further enhancing safety. vapourtec.com Future research will likely focus on the development of integrated, multi-step flow processes that combine the synthesis of iodo-3-thienylmagnesium with subsequent coupling or functionalization reactions in a continuous, automated fashion.

The table below highlights the key benefits of continuous flow synthesis for reactions involving iodo-3-thienylmagnesium:

| Feature of Continuous Flow | Advantage for Iodo-3-thienylmagnesium Chemistry |

| Enhanced Heat Transfer | Improved control over exothermic reactions, reducing the risk of thermal runaway and side reactions. |

| Precise Control of Stoichiometry | Minimized formation of byproducts through accurate mixing and dosing of reagents. |

| Rapid Mixing | Increased reaction rates and improved yields. |

| Small Reactor Volume | Enhanced safety by minimizing the inventory of hazardous reagents. |

| Scalability | Straightforward scale-up by extending the operation time or by parallelizing reactors. |

Mechanistic Elucidation of Less Understood Transformations

A deeper understanding of the reaction mechanisms governing the transformations of iodo-3-thienylmagnesium is crucial for optimizing existing methods and developing new ones. While the general mechanism of Grignard reactions is well-established, the specific pathways, intermediates, and side reactions involved in transformations with heteroaromatic Grignards can be complex. chemistrysteps.commit.edu

Computational methods, particularly Density Functional Theory (DFT) calculations, have become invaluable tools for probing reaction mechanisms at the molecular level. nih.govmdpi.com DFT studies can provide insights into transition state geometries and energies, the role of solvent molecules, and the aggregation state of the Grignard reagent, all of which can influence reactivity and selectivity. rsc.org For instance, computational studies on the Grignard metathesis polymerization of 3-alkylthiophenes have shed light on the factors controlling the regioselectivity of the process, which is critical for producing materials with desired electronic properties. rsc.orgresearchgate.net

Future mechanistic studies will likely focus on less-understood aspects of iodo-3-thienylmagnesium chemistry, such as the mechanisms of iron-catalyzed cross-coupling reactions, the role of additives in promoting reactivity, and the origins of byproduct formation in polymerization reactions. researchgate.net Combining computational modeling with advanced spectroscopic techniques for in-situ reaction monitoring will provide a powerful approach for gaining a comprehensive understanding of these complex transformations.

Key areas for future mechanistic investigation include:

The role of the Schlenk equilibrium: Understanding how the equilibrium between RMgX, R₂Mg, and MgX₂ influences the reactivity of iodo-3-thienylmagnesium in different solvent systems.

Mechanism of catalyst-transfer polymerization: Elucidating the elementary steps of initiation, propagation, and termination in the synthesis of polythiophenes to better control polymer molecular weight and dispersity.

Single-electron transfer (SET) pathways: Investigating the conditions under which reactions of iodo-3-thienylmagnesium proceed via radical intermediates, which can lead to different products and side reactions.

Design and Synthesis of Advanced Materials via Iodo-3-thienylmagnesium Intermediates

Iodo-3-thienylmagnesium is a key building block for the synthesis of a wide range of functional organic materials, particularly those based on the thiophene (B33073) moiety. Thiophene-containing polymers and small molecules are of great interest for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. nih.gov

One of the most significant applications of iodo-3-thienylmagnesium is in the synthesis of regioregular poly(3-alkylthiophenes) (P3ATs) via Grignard Metathesis (GRIM) polymerization. This method allows for the controlled synthesis of conjugated polymers with well-defined structures and properties. Future research in this area will focus on synthesizing novel P3AT derivatives with tailored electronic and physical properties, as well as developing block copolymers and other complex architectures. rsc.org

Beyond conjugated polymers, iodo-3-thienylmagnesium can be used to construct a variety of other advanced materials. For example, it can serve as a precursor for the synthesis of:

Thienyl-based organic semiconductors: Small molecules and oligomers containing the thieno[3,2-b]thiophene (B52689) core, which have shown high charge carrier mobilities in OFETs. nih.govrsc.org

Functionalized nanomaterials: The thienyl group can be introduced onto the surface of nanoparticles to modify their electronic properties or to facilitate their incorporation into polymer matrices. nih.govdntb.gov.uaumd.edu

Metal-Organic Frameworks (MOFs): Thiophene-based linkers, which can be synthesized from iodo-3-thienylmagnesium, can be used to construct porous MOFs with potential applications in gas storage, separation, and catalysis. rsc.orgmdpi.comsemanticscholar.orgresearchgate.net

The following table provides examples of advanced materials that can be synthesized using iodo-3-thienylmagnesium intermediates and their potential applications.

| Material Class | Synthetic Approach | Potential Applications |

| Regioregular Poly(3-alkylthiophenes) | Grignard Metathesis (GRIM) Polymerization | Organic field-effect transistors, organic solar cells, sensors. |

| Thienyl-based Small Molecules | Cross-coupling reactions | Organic light-emitting diodes (OLEDs), organic semiconductors. |

| Functionalized Nanoparticles | Surface modification with thienyl-containing ligands | Hybrid electronic materials, nanocomposites. |

| Metal-Organic Frameworks (MOFs) | Synthesis of thiophene-based organic linkers | Gas storage and separation, catalysis. |

Q & A

Basic: What are the recommended synthetic protocols for preparing iodo-3-thienyl magnesium derivatives with high purity?

Methodological Answer:

Synthesis typically involves halogen-magnesium exchange or direct oxidative insertion of magnesium into thienyl-iodide precursors. For reproducibility, use anhydrous solvents (e.g., THF or diethyl ether) under inert atmospheres (Schlenk line or glovebox). Purification via recrystallization in non-polar solvents or sublimation under reduced pressure can achieve >98% purity. Monitor reaction progress with GC-MS or in situ FTIR to avoid side products like magnesium oxide or residual iodine .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of iodo-3-thienyl magnesium compounds?

Methodological Answer:

Multi-nuclear NMR (¹H, ¹³C, and ²⁵Mg) is critical for confirming bonding environments, while IR spectroscopy identifies Mg–I and Mg–C vibrational modes. X-ray crystallography resolves coordination geometry, though air-sensitive samples require cryogenic handling. For quantitative analysis, combine ICP-OES (for Mg content) and iodometric titration .

Advanced: How do solvent polarity and temperature influence the stability of iodo-3-thienyl magnesium complexes during storage?

Methodological Answer:

Design stability studies using solvents of varying donor numbers (e.g., THF vs. toluene) at controlled temperatures (-20°C to 25°C). Monitor degradation via periodic ¹H NMR and quantify residual Mg using gravimetric analysis. Polar solvents like THF stabilize Grignard-like complexes but accelerate hydrolysis; non-polar solvents reduce reactivity but require ultra-dry conditions. Data contradictions often arise from trace moisture levels, necessitating Karl Fischer titration for solvent dryness validation .

Advanced: What strategies can resolve contradictions in reported reaction yields when using iodo-3-thienyl magnesium reagents in cross-coupling reactions?

Methodological Answer:

Standardize catalyst systems (e.g., Ni/Fe complexes) and pre-activate substrates to minimize variability. Use controlled kinetic studies (e.g., stopped-flow UV-Vis) to differentiate between catalytic cycles and side reactions. For reproducibility, document substrate-to-reagent ratios, mixing rates, and quenching protocols. Conflicting yields may stem from unaccounted equilibria in solution-phase speciation, addressed via DOSY NMR or computational modeling .

Basic: What safety protocols are critical when handling air-sensitive iodo-3-thienyl magnesium compounds in laboratory settings?

Methodological Answer:

Use rigorously dried glassware and maintain inert atmospheres via Schlenk techniques. Employ pressure-equalizing addition funnels for controlled reagent introduction. For emergency protocols, neutralize spills with dry ice or inert alcohols (e.g., tert-butanol). Regularly validate glovebox oxygen/moisture levels (<1 ppm) using sensor logs .

Advanced: How does computational modeling aid in predicting the reactivity of iodo-3-thienyl magnesium derivatives in nucleophilic addition reactions?

Methodological Answer: